molecular formula C16H20N2O3S2 B2528166 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea CAS No. 2034622-17-6

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea

Cat. No.: B2528166
CAS No.: 2034622-17-6
M. Wt: 352.47
InChI Key: HEWDQWACHFQHPT-UHFFFAOYSA-N
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Description

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea is a complex organic compound featuring a urea functional group, two thiophene rings, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives, which are functionalized through a series of reactions including halogenation, hydroxylation, and methylation. The oxane ring is introduced through a cyclization reaction, and the final urea group is formed by reacting the intermediate with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the thiophene rings can introduce various functional groups.

Scientific Research Applications

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

    1D Open-Framework Metal Phosphates: Compounds with similar crystal structures and different hydrogen bond networks.

Uniqueness

3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea is unique due to its combination of thiophene rings, oxane ring, and urea group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-15(13-2-1-9-22-13)14-4-3-12(23-14)10-17-16(20)18-11-5-7-21-8-6-11/h1-4,9,11,15,19H,5-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWDQWACHFQHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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